

An In-depth Technical Guide to Tetrazine Ligation with Sulfo-Cy3-Tetrazine

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Compound of Interest		
Compound Name:	Sulfo-Cy3-Tetrazine	
Cat. No.:	B12282335	Get Quote

This guide provides a comprehensive overview of tetrazine ligation, a cornerstone of bioorthogonal chemistry, with a specific focus on the fluorescent probe **Sulfo-Cy3-Tetrazine**. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful technology for bioconjugation, imaging, and therapeutic applications.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has transformed chemical biology by enabling the precise labeling and tracking of biomolecules in real-time and in their natural environment.[2]

Among the various bioorthogonal reactions developed, the tetrazine ligation stands out for its exceptionally fast reaction kinetics and high specificity.[3] It is a catalyst-free reaction, making it highly biocompatible for both in vitro and in vivo applications.[4] The reaction's speed is a significant advantage, allowing for efficient labeling even at the low concentrations typical of biological systems.[4][5]

Reaction Mechanism

The tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][6] In this reaction, an electron-deficient 1,2,4,5-tetrazine (the diene) reacts

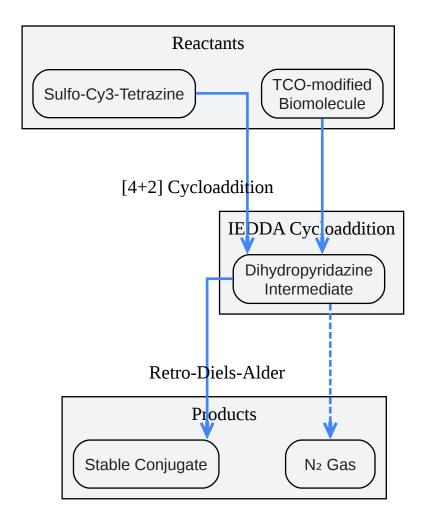


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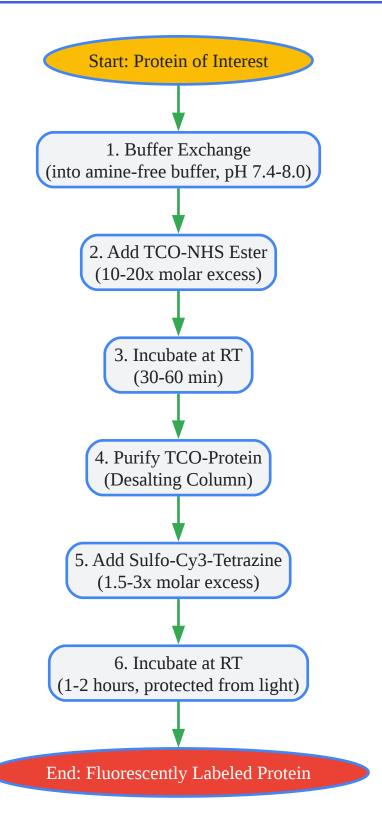
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rapidly with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[1] [7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.[2][4][6] This clean reaction profile is highly advantageous in complex biological milieu.









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